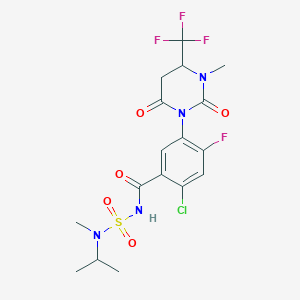
(3-Chlorophenyl)(4-cyanophenyl)borinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chlorophenyl)(4-cyanophenyl)borinic acid is an organoboron compound that features both a chlorophenyl and a cyanophenyl group attached to a borinic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(4-cyanophenyl)borinic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(3-Chlorophenyl)(4-cyanophenyl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce amines.
科学研究应用
(3-Chlorophenyl)(4-cyanophenyl)borinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Biology: The compound can be used to synthesize biologically active molecules, such as inhibitors for specific enzymes.
Industry: The compound is used in the production of advanced materials and polymers.
作用机制
The mechanism of action of (3-Chlorophenyl)(4-cyanophenyl)borinic acid in chemical reactions involves the formation of a palladium complex during the Suzuki–Miyaura coupling. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, followed by reductive elimination to form the desired biaryl product .
相似化合物的比较
Similar Compounds
3-Chlorophenylboronic acid: Similar in structure but lacks the cyanophenyl group.
4-Cyanophenylboronic acid: Similar in structure but lacks the chlorophenyl group.
Phenylboronic acid: A simpler compound with only a phenyl group attached to the boron atom.
Uniqueness
(3-Chlorophenyl)(4-cyanophenyl)borinic acid is unique due to the presence of both chlorophenyl and cyanophenyl groups, which impart distinct reactivity and properties. This dual functionality makes it a versatile reagent in various chemical transformations.
属性
CAS 编号 |
872495-65-3 |
|---|---|
分子式 |
C13H9BClNO |
分子量 |
241.48 g/mol |
IUPAC 名称 |
(3-chlorophenyl)-(4-cyanophenyl)borinic acid |
InChI |
InChI=1S/C13H9BClNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8,17H |
InChI 键 |
DTZBSWFTAYOQRI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C#N)(C2=CC(=CC=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-](/img/structure/B15133595.png)
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B15133603.png)
![[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B15133604.png)

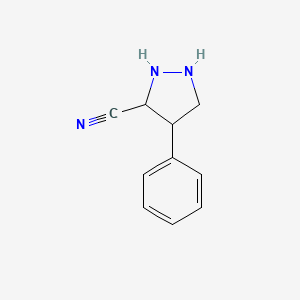
![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)
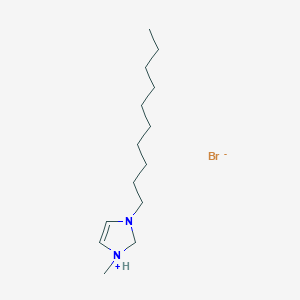

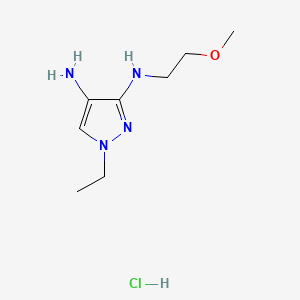
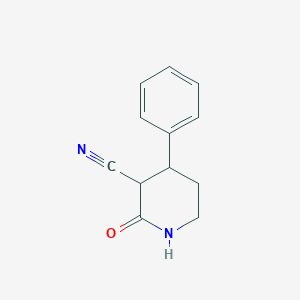
![4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride](/img/structure/B15133647.png)
